2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC11460990
Molecular Formula: C16H12N6OS
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N6OS |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H12N6OS/c23-15-12-8-4-5-9-13(12)17-14(18-15)10-24-16-19-20-21-22(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,23) |
| Standard InChI Key | ANNKCEHOMQLBDJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4C(=O)N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(((1-Phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one comprises a quinazolin-4(3H)-one core linked via a thioether bridge to a 1-phenyl-1H-tetrazol-5-yl group. The quinazolinone ring system, a bicyclic structure fused with benzene and pyrimidine, is substituted at the 2-position by the tetrazole-thioether side chain. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s stability and potential for hydrogen bonding interactions .
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[(1-Phenyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |
| CAS Number | 296790-29-9 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one likely involves convergent strategies:
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Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives or condensation of 2-aminobenzamide with carbonyl sources.
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Tetrazole-Thioether Side Chain Installation: Friedel-Crafts alkylation or nucleophilic substitution to introduce the tetrazole-bearing thioether group .
Stepwise Synthesis Protocol
A plausible route, inspired by patented methodologies for tetrazole-thioether derivatives , involves:
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Synthesis of 1-Phenyl-1H-tetrazole-5-thiol:
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Coupling with Quinazolinone Precursor:
Critical Reaction Parameters:
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity of the thiol group .
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Temperature Control: Diazotization typically occurs at 0–5°C, while coupling reactions proceed at 60–80°C .
| Target | Proposed Interaction Mechanism |
|---|---|
| EGFR Kinase | Competitive inhibition at ATP-binding site |
| Tubulin Polymerization | Disruption of microtubule dynamics |
| Topoisomerase II | DNA cleavage complex stabilization |
Challenges and Future Directions
Synthetic Scalability
Current limitations include low yields in tetrazole-thioether coupling steps (∼40–50%) and purification challenges due to byproduct formation . Future work should explore catalytic methods (e.g., transition metal-mediated cross-coupling) to improve efficiency.
Pharmacokinetic Optimization
The compound’s high nitrogen content () may limit oral bioavailability. Structural modifications, such as prodrug strategies or PEGylation, could enhance absorption and half-life .
Target Validation
Priority research areas include:
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In vitro kinase profiling to identify primary targets.
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X-ray crystallography to resolve binding modes with EGFR or VEGFR.
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In vivo efficacy studies in xenograft models of colorectal or breast cancers.
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